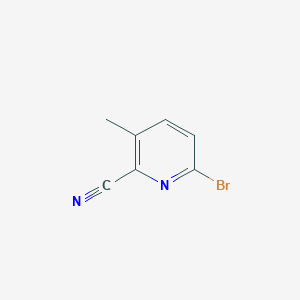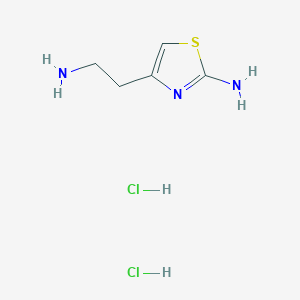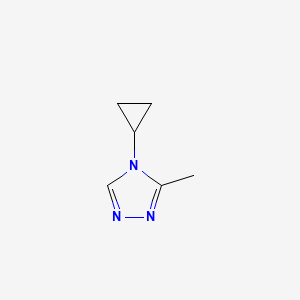
6-Bromo-3-methylpicolinonitrile
説明
6-Bromo-3-methylpicolinonitrile is a chemical compound with the CAS Number: 1379335-87-1. It has a molecular weight of 197.03 and its linear formula is C7H5BrN2 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrN2/c1-5-2-3-7(8)10-6(5)4-9/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid substance. It is stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Energy Conversion in Photochromic Compounds
6-Bromo-3-methylpicolinonitrile is utilized in photochromic ruthenium DMSO complexes, contributing to efficient energy conversion. These complexes demonstrate significant potential for S-to-O isomerization, influenced by metal-to-ligand charge transfer excitation, with the methyl group playing a crucial role in promoting isomerization by hindering rotation around the Ru-S bond (Rachford, Petersen, & Rack, 2006).
Solid-State Structure and Interactions
The solid-state structure of 3-bromopyridine-2-carbonitrile, known as 3-bromopicolinonitrile, reveals interesting intermolecular interactions. Its synthesis and analysis indicate significant Br...N contacts and π–π stacking interactions, essential for understanding molecular arrangements in solid states (Sharif, Razzaq, Jackstell, & Spannenberg, 2019).
Synthesis of Antimicrobial Quinazolinones
In antimicrobial research, derivatives of this compound are synthesized for their potential antimicrobial activities. These derivatives, particularly 2–alkyl–6–bromo–3,1–benzoxazine–4–ones and their subsequent reactions, are of interest in developing new antimicrobial agents (Patel, Mistry, & Desai, 2006).
Applications in Ligand Synthesis
This compound is used in the synthesis of novel chelating ligands, such as in the Friedländer approach to incorporate 6-bromoquinoline derivatives. These derivatives are crucial for forming bidentate and tridentate ligands with potential applications in coordination chemistry and materials science (Hu, Zhang, & Thummel, 2003).
Intermediate in PI3K/mTOR Inhibitors
This compound derivatives are significant intermediates in synthesizing PI3K/mTOR inhibitors, highlighting their importance in medicinal chemistry, particularly in cancer treatment research (Lei et al., 2015).
Safety and Hazards
The safety information available indicates that 6-Bromo-3-methylpicolinonitrile is potentially harmful if swallowed (Hazard Statement H302). Precautionary measures include wearing protective gloves and eye/face protection (P280), and rinsing cautiously with water in case of eye contact (P305+P351+P338) .
特性
IUPAC Name |
6-bromo-3-methylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-2-3-7(8)10-6(5)4-9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVHKABWIDIKRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856867 | |
| Record name | 6-Bromo-3-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379335-87-1 | |
| Record name | 6-Bromo-3-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1375730.png)



![6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1375740.png)

![2-Aminodipyrido[1,2-a:3',2'-d]imidazole Dihydrochloride](/img/structure/B1375742.png)
![[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride](/img/structure/B1375743.png)



![6-bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1375747.png)
![6-bromo-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B1375748.png)
![1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1375751.png)
